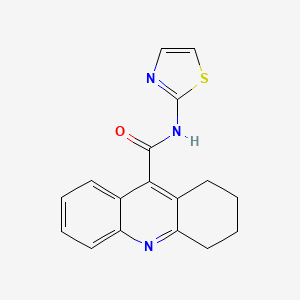
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound that combines the structural features of thiazole and acridine moieties. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while acridines are tricyclic aromatic compounds. This combination endows the compound with unique chemical and biological properties, making it of interest in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the formation of the thiazole ring followed by its attachment to the acridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides . The acridine moiety can be introduced through a condensation reaction with an appropriate acridine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine moiety can be reduced to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and acridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted thiazole and acridine derivatives.
Applications De Recherche Scientifique
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of dyes, pigments, and sensors
Mécanisme D'action
The mechanism of action of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to DNA, enzymes, and receptors, altering their function.
Pathways Involved: It may inhibit enzyme activity, induce apoptosis in cancer cells, or modulate neurotransmitter levels in the brain
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety.
Acridine Derivatives: Compounds such as acriflavine and amsacrine share the acridine moiety
Uniqueness
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its combined thiazole and acridine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
324773-24-2 |
|---|---|
Formule moléculaire |
C17H15N3OS |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(20-17-18-9-10-22-17)15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,18,20,21) |
Clé InChI |
LGPIFVVGQHRDOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)
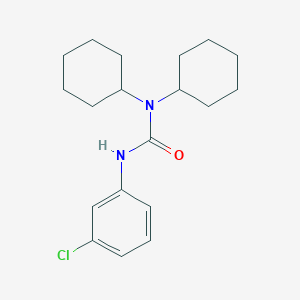
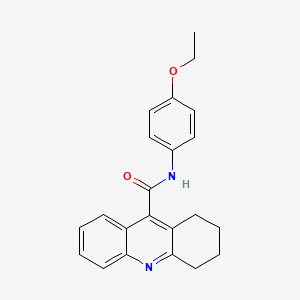
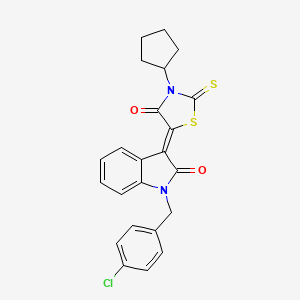
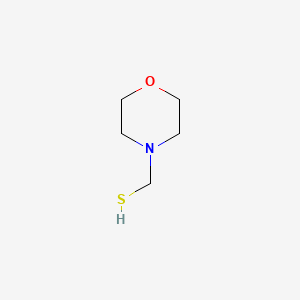
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)


